molecular formula C8H10O2 B13614574 1-(5-Methylfuran-2-yl)cyclopropan-1-ol

1-(5-Methylfuran-2-yl)cyclopropan-1-ol

Cat. No.: B13614574
M. Wt: 138.16 g/mol
InChI Key: SCAWHDSADBEQTP-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 5-position and a hydroxyl group at the 1-position

Preparation Methods

The synthesis of 1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of 5-methylfurfural using diazomethane or similar reagents under controlled conditions . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methylfuran-2-yl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Methylfuran-2-yl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds such as:

    1-(2-Furyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its reactivity and interactions.

    1-(5-Methylfuran-2-yl)ethanol: Contains an ethyl group instead of a cyclopropane ring, leading to different chemical properties.

    5-Methylfurfural: The precursor in the synthesis of this compound, which lacks the cyclopropane ring and hydroxyl group.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a furan ring with a hydroxyl group, providing distinct chemical and biological properties.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3

InChI Key

SCAWHDSADBEQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2(CC2)O

Origin of Product

United States

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